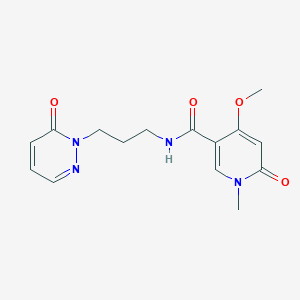

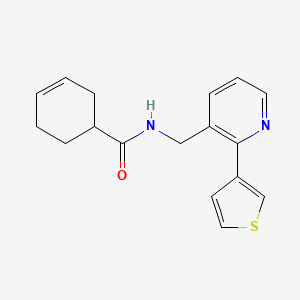

![molecular formula C17H9N3O5 B2936121 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one CAS No. 142818-80-2](/img/structure/B2936121.png)

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” is a complex organic molecule that contains several functional groups and structural entities. It includes a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds . The compound also contains a 1,3,4-oxadiazole ring, which is known to exhibit a broad spectrum of biological activity .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a chroman-4-one framework and a 1,3,4-oxadiazole ring, both of which are significant structural entities . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be diverse due to the presence of multiple reactive sites in the molecule. For instance, the oxadiazole ring and the chroman-4-one framework could potentially undergo various substitution, addition, or ring-opening reactions . The specific reactions would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the nitrophenyl group could potentially make the compound highly reactive and susceptible to reduction reactions. The compound’s solubility, melting point, boiling point, and other physical properties would need to be determined experimentally .科学的研究の応用

Synthetic Protocols and Pharmacological Importance

The core structure of 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one, related to 6H-benzo[c]chromen-6-ones, plays a significant role in pharmacology due to its presence in secondary metabolites with considerable importance. Given the limited quantities produced by natural sources, synthetic procedures for compounds like this compound are crucial. Literature outlines various synthesis protocols, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclization of phenyl-2-halobenzoates, emphasizing the need for efficient and simplified synthetic methods for these pharmacologically important compounds (Mazimba, 2016).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry is highlighted as showing great promise. These groups, including derivatives similar to the 4-nitrophenyl group in this compound, offer significant potential in the development of synthetic methodologies due to their ability to be removed under mild, non-destructive conditions, facilitating complex synthetic sequences (Amit, Zehavi, & Patchornik, 1974).

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including those with 4-nitrophenyl groups, exhibit a wide range of bioactivities due to their effective binding with various enzymes and receptors in biological systems. These compounds have been extensively studied for their therapeutic potentials in treating diseases like cancer, bacterial and fungal infections, tuberculosis, inflammation, and more. The unique structural features of the 1,3,4-oxadiazole ring facilitate the development of new medicinal agents with significant therapeutic value (Verma et al., 2019).

Metal-Ion Sensing Applications

The 1,3,4-oxadiazole scaffold, particularly when functionalized with nitrophenyl groups, finds extensive applications beyond pharmacology, including in materials science. These derivatives are utilized in the development of chemosensors for metal ions, leveraging the ease of synthesis and the potential for incorporating π-conjugated groups. Their high photoluminescent quantum yield and excellent thermal and chemical stability make them suitable for sensing applications, highlighting the versatility of the 1,3,4-oxadiazole structure in creating sensitive and selective sensors for environmental and analytical applications (Sharma, Om, & Sharma, 2022).

Safety and Hazards

The safety and hazards associated with “3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one” would depend on its specific physical and chemical properties. For instance, if the compound is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if the compound is toxic or bioactive, it could pose health risks upon exposure .

作用機序

Target of Action

They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities . These activities suggest that these compounds may interact with a variety of cellular targets, leading to diverse biological effects.

Biochemical Pathways

Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of biochemical pathways related to their biological activities .

Result of Action

Based on the reported biological activities of similar compounds, it can be speculated that it may have a wide range of effects depending on the specific cellular targets it interacts with .

特性

IUPAC Name |

3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9N3O5/c21-17-13(9-11-3-1-2-4-14(11)24-17)16-19-18-15(25-16)10-5-7-12(8-6-10)20(22)23/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZIGFPJWRJGLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

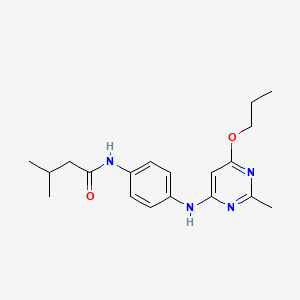

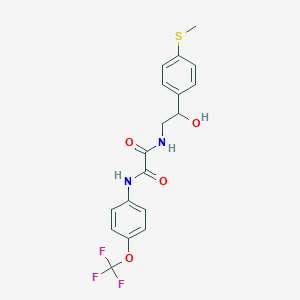

![6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2936041.png)

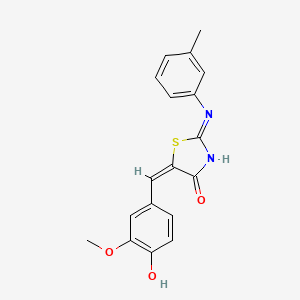

![ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2936042.png)

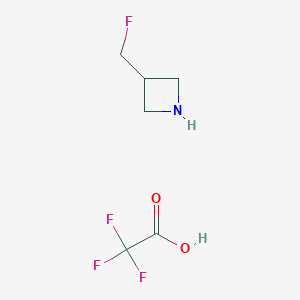

![N-[3-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2936044.png)

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2936048.png)

![3-(phenylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide](/img/structure/B2936052.png)

![8-chloro-2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2936054.png)

![2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B2936057.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2936059.png)